

# A Technical Guide to the Anti-inflammatory Properties of Dimethoxyquinazoline Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

**Cat. No.:** B096230

[Get Quote](#)

**Abstract:** The quinazoline scaffold represents a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, dimethoxy-substituted quinazolines have emerged as a particularly promising class of anti-inflammatory agents. This technical guide provides an in-depth exploration of the molecular mechanisms, structure-activity relationships (SAR), and preclinical evaluation strategies for dimethoxyquinazoline compounds. We dissect their interaction with key inflammatory signaling cascades, including NF-κB, MAPK, and JAK/STAT, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential. This document is structured to bridge foundational science with practical application, offering detailed experimental protocols and field-proven insights to guide future research and development in this critical area.

## The Inflammatory Landscape and the Quinazoline Core

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells. While essential for healing, its dysregulation leads to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.<sup>[1][2]</sup> The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators.<sup>[3][4]</sup>

The quinazoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in drug discovery due to its ability to interact with a diverse range of biological targets.[\[5\]](#)[\[6\]](#) Its derivatives have been successfully developed into drugs for various indications, including cancer and hypertension.[\[7\]](#)[\[8\]](#) The addition of methoxy groups to this core, particularly in a dimethoxy configuration, has been shown to significantly enhance anti-inflammatory potential, making these compounds a focal point of current research.[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Core Mechanisms of Action: Interrogating Inflammatory Signaling

Dimethoxyquinazoline compounds exert their anti-inflammatory effects primarily by modulating key intracellular signaling pathways that drive the expression of pro-inflammatory mediators.

### Inhibition of the Nuclear Factor-κB (NF-κB) Pathway

The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[\[2\]](#)[\[4\]](#)[\[12\]](#) In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB $\alpha$ , leading to its degradation and the subsequent translocation of the active NF-κB dimer (typically p65/p50) to the nucleus to initiate gene transcription.[\[2\]](#)[\[13\]](#)

Dimethoxyquinazoline derivatives have been shown to potently inhibit this pathway.[\[12\]](#)[\[14\]](#) The primary mechanism involves interfering with the IKK complex or preventing the nuclear translocation of the p65 subunit, thereby suppressing the downstream expression of inflammatory genes.[\[12\]](#)[\[15\]](#)



[Click to download full resolution via product page](#)

**Figure 2:** Modulation of MAPK Signaling Cascades.

## Targeting the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a primary signaling route for a wide range of cytokines and growth factors involved in inflammation and immunity. [16] Upon cytokine binding to its receptor, associated JAKs become activated, phosphorylate the receptor, and create docking sites for

STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Constitutive activation of the JAK/STAT pathway, particularly involving JAK2 and STAT3, is a hallmark of many inflammatory conditions. [16][17] Several quinazoline derivatives have been identified as potent inhibitors of the JAK/STAT pathway. [18] Specifically, compounds bearing the 6,7-dimethoxyquinazoline scaffold have demonstrated the ability to inhibit JAK2 activation and the subsequent phosphorylation of STAT3, leading to apoptosis in target cells and suppression of tumor growth in xenograft models. [16][17]



[Click to download full resolution via product page](#)

**Figure 3:** Targeting the JAK/STAT Signaling Pathway.

## Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of quinazoline derivatives is highly dependent on their substitution patterns. SAR studies are crucial for optimizing lead compounds to enhance efficacy and reduce off-target effects. [19]

- **The Dimethoxy Core:** The 6,7-dimethoxy substitution on the quinazoline ring is a key feature for potent activity, particularly in JAK2 inhibition. [17] Docking models suggest the 6-methoxy group can form a critical hydrogen bond within the kinase hinge region. [17]\*
- **Substitution at C4:** The nature of the substituent at the C4 position significantly influences activity. Aryl amino groups are common, with modifications to this aryl ring affecting potency. For instance, a 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivative showed potent anti-inflammatory activity. [9][11]\*
- **Substitution at C2:** Modifications at the C2 position also modulate activity. Incorporating groups like methyl or various amines can fine-tune the

analgesic and anti-inflammatory profile. [20] Replacing a phenyl group at C2 with a methyl group has been shown to increase activity. [20]\* General Trends: Electron-withdrawing groups at certain positions can enhance anti-inflammatory effects. [5] Furthermore, creating hybrid molecules by linking the quinazolinone moiety with other heterocyclic systems like thiazole has been shown to improve activity. [5]

| Position | Substituent Type          | Impact on Anti-inflammatory Activity                                            | Reference |
|----------|---------------------------|---------------------------------------------------------------------------------|-----------|
| C6, C7   | Dimethoxy                 | <b>Critical for potent activity, especially JAK2 inhibition.</b>                | [17]      |
| C4       | Aryl Amino Groups         | Often confers strong activity; substitutions on the aryl ring modulate potency. | [9][11]   |
| C2       | Alkyl, Aryl, Heterocyclic | Influences potency and selectivity. Small alkyl groups can be favorable.        | [16][20]  |

| N3 | Substituted Phenyl | Aliphatic substituents can be superior to aromatic ones for inhibiting inflammatory gene expression. | [12]

## Preclinical Evaluation Workflow

A robust and logical screening cascade is essential for identifying and validating novel anti-inflammatory compounds. The workflow should progress from high-throughput in vitro assays to more complex, physiologically relevant in vivo models. [21]

[Click to download full resolution via product page](#)**Figure 4:** Preclinical Drug Discovery Workflow.

## In Vitro Screening

In vitro assays are cost-effective, rapid methods for initial screening and mechanism elucidation. [1]

Rationale: Protein denaturation is a well-documented cause of inflammation. [22] This assay serves as a simple, preliminary screen for anti-inflammatory activity, as the ability of a compound to prevent denaturation correlates with its potential efficacy. [9][11] Diclofenac sodium is used as a positive control.

Step-by-Step Methodology:

- Preparation of Solutions:
  - Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in 1X phosphate-buffered saline (PBS), pH 7.4.
  - Prepare stock solutions of test compounds (e.g., 1 mg/mL in DMSO) and a standard drug (Diclofenac Sodium).
  - Create serial dilutions of test compounds and the standard to achieve a final concentration range (e.g., 10-500 µg/mL).
- Assay Setup:
  - In a 96-well plate, add 180 µL of the BSA solution to each well.
  - Add 20 µL of the respective test compound dilution, standard, or vehicle control (DMSO) to the wells.
- Incubation:
  - Incubate the plate at 37°C for 20 minutes.
  - Induce denaturation by incubating the plate in a water bath at 72°C for 5 minutes.
- Measurement:

- After cooling to room temperature, measure the absorbance (turbidity) of each well at 660 nm using a microplate reader.
- Calculation:
  - Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition =  $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$
  - Determine the IC50 value (the concentration required to inhibit 50% of denaturation) for each active compound. [9]

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of key inflammatory mediators like nitric oxide (NO) and cytokines (TNF- $\alpha$ , IL-6). [12][15] This cell-based assay is a crucial secondary screen to confirm activity in a biologically relevant context.

#### Step-by-Step Methodology:

- Cell Culture:
  - Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
  - Seed cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
- Treatment:
  - Pre-treat the cells with various concentrations of dimethoxyquinazoline compounds for 1 hour. Ensure a vehicle control (DMSO) is included.
  - Stimulate the cells with LPS (1  $\mu$ g/mL) for 24 hours. A non-stimulated control group should also be included.
- Nitric Oxide (NO) Measurement (Griess Assay):
  - After incubation, collect 50  $\mu$ L of the cell culture supernatant from each well.

- Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
- Cytokine Measurement (ELISA):
  - Use the remaining cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
- Cell Viability (MTT Assay):
  - Concurrently, perform an MTT assay on the treated cells to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity. [\[12\]](#)

## In Vivo Models

In vivo models are indispensable for evaluating the systemic efficacy and pharmacokinetic properties of a drug candidate in a complex biological system. [\[3\]](#)[\[23\]](#)

Rationale: This is a widely used and validated model for acute inflammation. [\[24\]](#) [\[25\]](#) Carrageenan injection induces a biphasic edema: an early phase (0-2.5 h) mediated by histamine and serotonin, and a late phase (>2.5 h) primarily mediated by prostaglandins and cytokines, which is sensitive to NSAIDs and other anti-inflammatory agents. [\[3\]](#)[\[25\]](#) Step-by-Step Methodology:

- Animals:
  - Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
  - Fast the animals overnight before the experiment but allow free access to water.
- Grouping and Dosing:

- Divide animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.), and Test Compound groups (e.g., 10, 20, 40 mg/kg, p.o.).
- Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

- Induction of Edema:
  - Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
  - Inject 0.1 mL of a 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
- Measurement of Edema:
  - Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
- Calculation:
  - Calculate the percentage increase in paw volume for each animal at each time point.
  - Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition =  $[(\Delta V_{\text{control}} - \Delta V_{\text{treated}}) / \Delta V_{\text{control}}] \times 100$  where  $\Delta V$  is the average change in paw volume.

## General Synthesis Strategy

The synthesis of 2,4-substituted-6,7-dimethoxyquinazolines often follows a multi-step pathway, providing a versatile platform for generating diverse analogs for SAR studies.

A common route begins with 6,7-dimethoxyquinazolin-2,4-dione. [9][11] This starting material is treated with a chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>) to yield the highly reactive intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline. [9] This intermediate can then undergo sequential nucleophilic substitution reactions. For example, refluxing with various substituted anilines in a solvent like isopropanol selectively substitutes the more reactive chlorine at the C4 position, yielding a range of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives. [9][11]

## Conclusion and Future Perspectives

Dimethoxyquinazoline compounds represent a highly promising class of anti-inflammatory agents with demonstrated activity against multiple, clinically relevant signaling pathways. Their ability to modulate NF-κB, MAPK, and JAK/STAT cascades provides a strong mechanistic basis for their therapeutic potential in a wide range of inflammatory disorders.

Future research should focus on optimizing the quinazoline scaffold to improve selectivity, particularly for specific kinase isoforms, to minimize off-target effects. Further exploration of substitutions at the C2 and C4 positions is warranted to enhance potency and refine pharmacokinetic properties. As our understanding of the intricate roles of these signaling pathways in specific diseases grows, so too will the opportunity to design next-generation dimethoxyquinazoline derivatives as targeted, effective, and safe anti-inflammatory therapeutics.

## References

- Umar, M.I., et al. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Chen, Y.-F., et al. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1 $\beta$ , iNOS, and TNF- $\alpha$  through NF-κB Pathways. PMC - NIH.
- Lin, C.-H., et al. (2015). Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3. PubMed.
- Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed.
- Abuelizz, H. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
- (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Murr, C., et al. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Ara, I., et al. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.

- Abuelizz, H. A., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds.
- (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- Rather, M. A., et al. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- (n.d.). Screening models for inflammatory drugs. Slideshare.
- (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare.
- (n.d.). Targeting MAPK Signaling: A Promising Approach for Treating Inflammatory Lung Disease.
- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Zenodo.
- Rani, P., et al. (2024). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate.
- Sánchez-Mendoza, M. E., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
- Cisek, K., et al. (n.d.). 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. PMC - NIH.
- Gerits, N., et al. (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central.
- Lee, J.-W., et al. (n.d.). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. MDPI.
- Kim, B.-H., et al. (2011). Virtual Screening and Synthesis of Quinazolines as Novel JAK2 Inhibitors. PubMed.
- Zhang, M., et al. (n.d.). Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors. PubMed.
- Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy—from molecular mechanisms to therapeutic benefits. Scilit.
- Sanna, F., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC - NIH.
- (n.d.). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences.
- (n.d.). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR.
- (n.d.). QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. TSI Journals.

- (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H)-One Derivatives. ResearchGate.
- (2025). Reviewing the Pharmacological Impact of Quinazoline Derivatives. Bioengineer.org.
- Karampetsou, A., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI.
- Owa, T., et al. (n.d.). Studies on disease-modifying antirheumatic drugs: synthesis of novel quinoline and quinazoline derivatives and their anti-inflammatory effect. PubMed.
- Laine, R. F., et al. (2020). Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of the American Chemical Society.
- (n.d.). FDA approved quinazoline derivatives as anticancer drugs. ResearchGate.
- Jantan, I., et al. (n.d.). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed.
- Rieber, N., et al. (2019). The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy. PMC - PubMed Central.
- Lawrence, T. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. PMC - PubMed Central.
- Mitchell, S., et al. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central.
- Kumar, A., et al. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH.
- Pal, D., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. PubMed.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [journalajrb.com](http://journalajrb.com) [journalajrb.com]
- 2. NF-κB signaling in inflammation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. [mdpi.com](http://mdpi.com) [mdpi.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- 5. [mdpi.com](#) [mdpi.com]
- 6. [bioengineer.org](#) [bioengineer.org]
- 7. [ijfmr.com](#) [ijfmr.com]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [derpharmacemica.com](#) [derpharmacemica.com]
- 10. [Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-\(Aryl Amino\)-6, 7-Dimethoxy Quinazoline Derivatives](#) [zenodo.org]
- 11. [researchgate.net](#) [researchgate.net]
- 12. [Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1 \$\beta\$ , iNOS, and TNF- \$\alpha\$  through NF- \$\kappa\$ B Pathways - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 13. [NF- \$\kappa\$ B Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 14. [The Selection of NF \$\kappa\$ B Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 15. [mdpi.com](#) [mdpi.com]
- 16. [Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3 - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 17. [Virtual screening and synthesis of quinazolines as novel JAK2 inhibitors - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 18. [Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 19. [encyclopedia.pub](#) [encyclopedia.pub]
- 20. [researchgate.net](#) [researchgate.net]
- 21. [Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 22. [In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs](#) [mdpi.com]
- 23. [In vitro and In vivo Models for Anti-inflammation: An Evaluative Review](#) [accscience.com]
- 24. [ijpras.com](#) [ijpras.com]
- 25. [IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX](#) [slideshare.net]

- To cite this document: BenchChem. [A Technical Guide to the Anti-inflammatory Properties of Dimethoxyquinazoline Compounds]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096230#anti-inflammatory-properties-of-dimethoxyquinazoline-compounds>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)